

Validating Opevesostat's On-Target Effects In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: **Opevesostat**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Opevesostat** (ODM-208), a first-in-class CYP11A1 inhibitor, with other established agents in the context of castration-resistant prostate cancer (CRPC). We present supporting in vivo experimental data, detailed methodologies for key experiments, and visualizations to elucidate the distinct mechanisms of action and on-target effects.

Introduction to Opevesostat and its Novel Mechanism of Action

Opevesostat is an investigational, orally bioavailable, non-steroidal and selective inhibitor of cytochrome P450 family 11 subfamily A member 1 (CYP11A1).^{[1][2]} This enzyme catalyzes the conversion of cholesterol to pregnenolone, the initial and rate-limiting step in the biosynthesis of all steroid hormones.^{[1][2]} By targeting the apex of the steroidogenic pathway, **Opevesostat** is designed to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.^{[3][4]} This comprehensive inhibition offers a potential therapeutic advantage over existing hormonal therapies.

Comparative In Vivo Efficacy and On-Target Effects

To validate the on-target effects of **Opevesostat**, we compare its preclinical in vivo performance with two key classes of drugs used in CRPC: a CYP17A1 inhibitor (Abiraterone Acetate) and a direct androgen receptor antagonist (Enzalutamide). The VCaP (Vertebral-Cancer of the Prostate) xenograft model in mice is a widely used and clinically relevant model for these studies as it expresses wild-type androgen receptor and is sensitive to androgen manipulation.[\[5\]](#)

Tumor Growth Inhibition in VCaP Xenograft Model

Compound	Mechanism of Action	Dosing Regimen (in VCaP xenograft model)	Tumor Growth Inhibition	Citation(s)
Opevesostat (ODM-208)	CYP11A1 Inhibitor	30 mg/kg, twice daily, oral	Significant inhibition of tumor growth.	[6]
Abiraterone Acetate	CYP17A1 Inhibitor	Not specified in direct VCaP comparison	Inhibited VCaP growth in the presence of adrenal cells.	[7]
Enzalutamide	Androgen Receptor Antagonist	10 mg/kg, daily, oral	Significant reduction in tumor burden.	[8] [9]

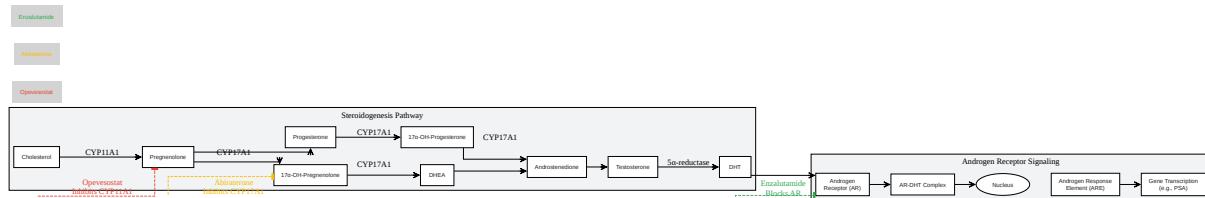
In Vivo On-Target Effects: Steroid Hormone Suppression

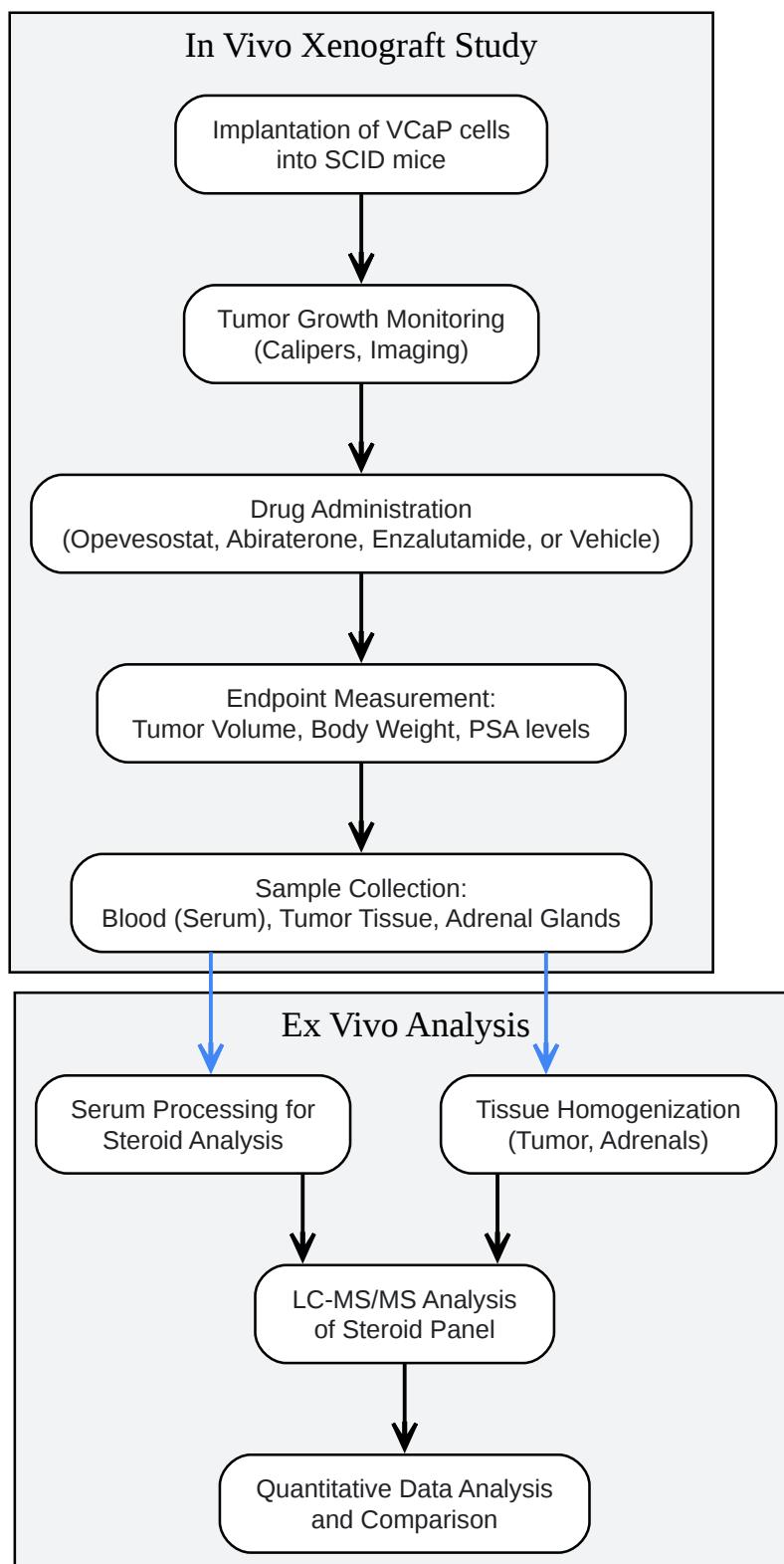
A key validation of **Opevesostat**'s mechanism is its ability to suppress a broad range of steroid hormones. The following table summarizes the observed effects in preclinical models.

Steroid Hormone	Opevesostat (ODM-208) Effect (in vivo)	Abiraterone Acetate Effect (in vivo)	Enzalutamide Effect (in vivo)	Citation(s)
Pregnenolone	Undetectable levels after treatment.	Increased levels due to upstream blockade.	No direct effect on synthesis.	[6][10]
Progesterone	Markedly decreased concentrations.	Increased levels due to upstream blockade.	No direct effect on synthesis.	[6]
Testosterone	Undetectable levels after 4 weeks.	Significantly decreased levels.	No direct effect on synthesis.	[6][10]
Corticosterone	Markedly decreased concentrations.	Increased levels due to upstream blockade.	No direct effect on synthesis.	[6]
DHEA-S	Undetectable levels after treatment.	Significantly decreased levels.	No direct effect on synthesis.	[10]
Androstenedione	Undetectable levels after treatment.	Significantly decreased levels.	No direct effect on synthesis.	[10]

Signaling Pathways and Experimental Workflows

Visualizing the distinct points of intervention of these drugs is crucial for understanding their therapeutic rationale.



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